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Compound of Interest

Compound Name: Wx-671

Cat. No.: B2806328 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the clinical performance of Wx-671 (Upamostat) against alternative

therapies in locally advanced pancreatic cancer and metastatic breast cancer. The information

is based on available clinical trial data and is intended to support independent validation and

further research.

Wx-671 is an orally active serine protease inhibitor that targets the urokinase-type plasminogen

activator (uPA) system.[1] It is a prodrug that is converted in the body to its active form, WX-

UK1, which then inhibits uPA.[1][2][3] The uPA system is implicated in the processes of tumor

invasion and metastasis, making it a target for anti-cancer therapies.[1][2] Wx-671 has been

investigated in clinical trials for solid tumors, including pancreatic and breast cancer.[4]

Wx-671 in Locally Advanced Pancreatic Cancer
A Phase II randomized proof-of-concept study evaluated the efficacy and safety of Wx-671
(Upamostat) in combination with gemcitabine for patients with non-resectable, locally advanced

pancreatic cancer.[5] Patients were randomized to receive gemcitabine alone or in combination

with one of two different daily oral doses of upamostat (200 mg or 400 mg).[5]
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Outcome
Gemcitabine Alone
(Arm A)

Gemcitabine +
200mg Upamostat
(Arm B)

Gemcitabine +
400mg Upamostat
(Arm C)

Median Overall

Survival
9.9 months 9.7 months 12.5 months

1-Year Survival Rate 33.9% 40.7% 50.6%

Confirmed Partial

Remission (RECIST)
3.8% 7.1% 12.9%

Patients with Distant

Metastasis
4 6 2

Data from a Phase II

randomized trial in

patients with non-

resectable, locally

advanced pancreatic

cancer.[5]

Comparison with Standard of Care
The standard of care for locally advanced pancreatic cancer typically involves chemotherapy

regimens such as FOLFIRINOX or a combination of gemcitabine and nab-paclitaxel.[6][7]

While a direct head-to-head comparison from this specific trial is not available, historical data

from other studies can provide context for the performance of these standard regimens. For

instance, the PRODIGE trial showed a median overall survival of 11.1 months for metastatic

pancreatic cancer patients treated with FOLFIRINOX, compared to 6.8 months with

gemcitabine monotherapy.[7] The MPACT trial demonstrated a median overall survival of 8.5

months for patients with metastatic pancreatic cancer treated with gemcitabine plus nab-

paclitaxel, versus 6.7 months for gemcitabine alone.[7] It is important to note that these trials

were in a metastatic setting, which may differ from the locally advanced population in the Wx-
671 study.

Experimental Protocol: Phase II Pancreatic Cancer
Study[5]
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Objective: To evaluate the efficacy and safety of upamostat in combination with gemcitabine

compared to gemcitabine alone in patients with non-resectable, locally advanced pancreatic

cancer.

Patient Population: Patients with histologically or cytologically confirmed, non-resectable,

locally advanced pancreatic adenocarcinoma.

Treatment Arms:

Arm A: Gemcitabine (1000 mg/m² intravenously over 30 minutes weekly for 7 of the first 8

weeks, then weekly for 3 of every 4 weeks).

Arm B: Gemcitabine (same schedule as Arm A) plus daily oral upamostat (200 mg).

Arm C: Gemcitabine (same schedule as Arm A) plus daily oral upamostat (400 mg).

Endpoints: The pre-defined efficacy endpoints included objective response rate, time to first

metastasis, progression-free survival, and overall survival.
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Phase II Trial Workflow: Wx-671 in Pancreatic Cancer

Patients with Locally Advanced
Non-resectable Pancreatic Cancer

Randomization (1:1:1)

Arm A:
Gemcitabine Monotherapy

Arm B:
Gemcitabine + 200mg Upamostat

Arm C:
Gemcitabine + 400mg Upamostat

Treatment until Progression
or Unacceptable Toxicity

Endpoint Analysis:
- Overall Survival
- Response Rate

- Time to Metastasis
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Logical Flow of the Phase II Breast Cancer Trial

HER2-Negative
Metastatic Breast Cancer Patients

Hypothesis:
Wx-671 + Capecitabine > Capecitabine alone

Experimental Arm:
Wx-671 + Capecitabine

Control Arm:
Capecitabine Monotherapy

Comparison of Efficacy and Safety

Conclusion on Combination Therapy Benefit
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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